molecular formula C18H17ClF2N2O B2531038 1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine CAS No. 497060-53-4

1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine

Cat. No.: B2531038
CAS No.: 497060-53-4
M. Wt: 350.79
InChI Key: ZNNWBZQDVBWOKD-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2,6-difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 5-chloro-2-methylphenyl Group: This step involves the nucleophilic substitution reaction of the piperazine ring with 5-chloro-2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Attachment of the 2,6-difluorobenzoyl Group: The final step is the acylation of the piperazine derivative with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-chlorophenyl)-4-(2,6-difluorobenzoyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(5-chloro-2-methylphenyl)-4-(4-fluorobenzoyl)piperazine: Similar structure but with a different substitution pattern on the benzoyl group.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O/c1-12-5-6-13(19)11-16(12)22-7-9-23(10-8-22)18(24)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNWBZQDVBWOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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